4-(Cyclohexyloxy)-2-(methylamino)phenol
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Overview
Description
4-(Cyclohexyloxy)-2-(methylamino)phenol is an organic compound that features a phenol group substituted with a cyclohexyloxy group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-2-(methylamino)phenol typically involves the reaction of 4-hydroxy-2-nitrophenol with cyclohexanol in the presence of an acid catalyst to form the cyclohexyloxy derivative. This intermediate is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexyloxy)-2-(methylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
4-(Cyclohexyloxy)-2-(methylamino)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Cyclohexyloxy)-2-(methylamino)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyclohexyloxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methylamino group can participate in various chemical interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)phenol: Lacks the cyclohexyloxy group, resulting in different chemical and biological properties.
4-Aminocoumarin derivatives: Share some structural similarities but have distinct applications and properties.
[trans-4-(Methylamino)cyclohexyl]methanesulfonic acid: Another related compound with different functional groups and applications.
Uniqueness
4-(Cyclohexyloxy)-2-(methylamino)phenol is unique due to the presence of both the cyclohexyloxy and methylamino groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C13H19NO2 |
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Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-cyclohexyloxy-2-(methylamino)phenol |
InChI |
InChI=1S/C13H19NO2/c1-14-12-9-11(7-8-13(12)15)16-10-5-3-2-4-6-10/h7-10,14-15H,2-6H2,1H3 |
InChI Key |
IKVFGKUXYCHBBL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)OC2CCCCC2)O |
Origin of Product |
United States |
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